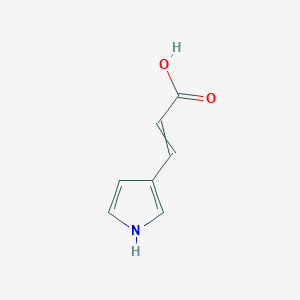

3-(1H-ピロール-3-イル)-2-プロペン酸

説明

Synthesis Analysis

Synthesis of related compounds often involves condensation reactions, where key functionalities are introduced to build the desired molecular framework. For instance, the synthesis of pyrrole derivatives can be achieved through reactions involving key intermediates such as pyrrolidine and aldehydes or ketones. One approach to synthesizing similar compounds involves reacting hydroxyphenylacetic acid with thionyl chloride to produce an acyl chloride, which is then condensed with pyrrolidine and further reacted to achieve the target compound (Zhang Dan-shen, 2009).

Molecular Structure Analysis

Crystal structure analysis provides insights into the arrangement and conformation of molecules in the solid state. For example, the crystal structure of a pyrrole-2-carboxamido derivative was determined by X-ray diffraction, revealing details about the molecular and crystal packing arrangements and highlighting the importance of hydrogen bonding in stabilizing the structure (Zeng Xiang, 2005).

Chemical Reactions and Properties

Chemical reactivity of pyrrole-containing compounds includes a range of transformations, such as Schiff base formation, which are pivotal in synthesizing complex molecules. An example includes the synthesis of Schiff bases from pyrrole derivatives, which can further react to form metal complexes with unique geometries (N. Bailey et al., 1984).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystallinity, are crucial for their application in material science. The crystal packing, hydrogen bonding, and intermolecular interactions significantly influence these properties. For instance, the study of a chalcone derivative’s crystal packing provided insights into the contributions of different types of contacts to the material's stability and properties (A. Z. Ismail et al., 2023).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, define the compound's applications in synthesis and industry. For example, the synthesis and reactivity of pyrrole derivatives towards forming sulfanylacetic acid esters showcase the versatility of these compounds in organic synthesis (O. Tarasova et al., 2019).

科学的研究の応用

化学合成

“3-(1H-ピロール-3-イル)-2-プロペン酸”は、ライフサイエンス、マテリアルサイエンス、化学合成、クロマトグラフィー、分析など、さまざまな研究分野で使用されています . これは、3-アリール-3-(フラン-2-イル)プロパン酸誘導体の合成における主要な成分です . この方法は、トリフルオロメタンスルホン酸TfOH中で、超求電子活性化条件下でのアレーンによる3-(フラン-2-イル)プロペン酸およびそのエステルの炭素–炭素二重結合の水素化アリール化を伴います .

抗菌活性

“3-(1H-ピロール-3-イル)-2-プロペン酸”とその誘導体は、優れた抗菌活性を示しています。 たとえば、これらの化合物は、64 µg/mLの濃度で、酵母様真菌であるカンジダ・アルビカンスの増殖を阻害します . また、エシェリヒア・コリと黄色ブドウ球菌も抑制します .

Safety and Hazards

特性

IUPAC Name |

3-(1H-pyrrol-3-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-7(10)2-1-6-3-4-8-5-6/h1-5,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDACOBAFWPGBOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342963 | |

| Record name | 2-Propenoic acid, 3-(1H-pyrrol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

856597-79-0 | |

| Record name | 2-Propenoic acid, 3-(1H-pyrrol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

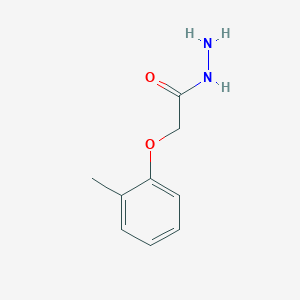

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

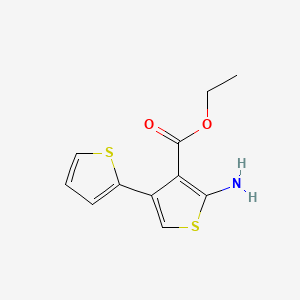

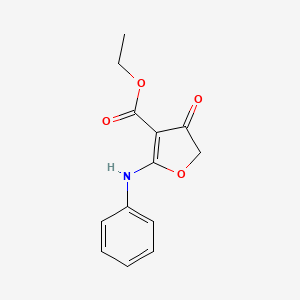

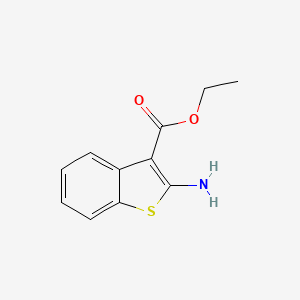

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Chloro-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide](/img/structure/B1269009.png)